molecular formula C19H28N2O2S B6119377 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone

3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone

Cat. No. B6119377
M. Wt: 348.5 g/mol
InChI Key: SARWETRBPOUNCQ-UHFFFAOYSA-N
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Description

3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone, also known as Tipepidine, is a synthetic compound that has been extensively studied for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and glutamate.
Biochemical and Physiological Effects
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has been found to modulate the expression of various genes involved in neurotransmitter synthesis and signaling. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is also stable under normal laboratory conditions. However, 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has some limitations, including its relatively low potency and selectivity for its target receptors.

Future Directions

There are several future directions for the study of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone. One potential area of research is the development of more potent and selective analogs of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone. Another area of research is the investigation of the potential therapeutic effects of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Furthermore, the potential use of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone as a tool for studying the role of neurotransmitters in various physiological and pathological conditions warrants further investigation.
Conclusion
In conclusion, 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a synthetic compound that has been extensively studied for its potential therapeutic effects. It possesses analgesic, anti-inflammatory, and anti-anxiety properties and has been found to be effective in the treatment of depression, schizophrenia, and substance abuse disorders. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has several advantages for use in lab experiments, including its availability and stability. However, it also has some limitations, including its relatively low potency and selectivity for its target receptors. There are several future directions for the study of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone, including the development of more potent and selective analogs and the investigation of its potential therapeutic effects in other medical conditions.

Synthesis Methods

3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone can be synthesized through a multi-step process starting with the reaction of 3-phenylpropanal with ethylmagnesium bromide to form 3-phenylpropanol. This intermediate is then reacted with 4-thiomorpholinecarboxaldehyde to form the key intermediate, which is subsequently reacted with piperidin-2-one to yield 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone.

Scientific Research Applications

3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to possess analgesic, anti-inflammatory, and anti-anxiety properties. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to be effective in the treatment of depression, schizophrenia, and substance abuse disorders.

properties

IUPAC Name

3-hydroxy-1-(3-phenylpropyl)-3-(thiomorpholin-4-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c22-18-19(23,16-20-12-14-24-15-13-20)9-5-11-21(18)10-4-8-17-6-2-1-3-7-17/h1-3,6-7,23H,4-5,8-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWETRBPOUNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone

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